molecular formula C16H22N2O5S B2428885 N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide CAS No. 2097909-91-4

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2428885
CAS No.: 2097909-91-4
M. Wt: 354.42
InChI Key: SECRCWNTYCZBBS-UHFFFAOYSA-N
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Description

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.42. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-13-3-2-4-14(11-13)12-24(21,22)17-7-9-23-10-8-18-15(19)5-6-16(18)20/h2-4,11,17H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECRCWNTYCZBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available data on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C13H17N3O4S
  • Molecular Weight : 311.36 g/mol
  • SMILES Notation : O=C(c1scnc1C)NCCOCCN1C(=O)CCC1=O

This compound features a dioxopyrrolidine moiety, which is known for its diverse biological activities, including anticonvulsant and antinociceptive effects.

Anticonvulsant Properties

Recent studies have indicated that derivatives of the 2,5-dioxopyrrolidin-1-yl structure exhibit significant anticonvulsant activity. For instance, a related compound demonstrated effective protection in various seizure models:

CompoundED50 (mg/kg)Model
Compound 2223.7 (MES)Maximal Electroshock
Compound 2222.4 (6 Hz)Psychomotor Seizures
Compound 2259.4 (PTZ)Pentylenetetrazole Seizures

These findings suggest that the compound may inhibit sodium/calcium currents and act as a transient receptor potential vanilloid 1 (TRPV1) receptor antagonist, contributing to its anticonvulsant effects .

Antinociceptive Activity

The compound also shows promise in pain management. In formalin-induced pain models, it exhibited significant efficacy:

Pain ModelED50 (mg/kg)
Formalin-induced tonic painNot specified but noted as effective

This suggests potential applications in treating neuropathic pain conditions .

The biological activity of this compound appears to be multifaceted:

  • Sodium/Calcium Channel Modulation : The inhibition of these channels may reduce neuronal excitability.
  • TRPV1 Receptor Antagonism : This action can help alleviate pain by blocking the pathways involved in nociception.

Study on Hybrid Compounds

A focused study on hybrid compounds derived from pyrrolidine-2,5-dione highlighted their effectiveness in seizure models. The study found that certain compounds showed higher activity than traditional antiepileptic drugs:

  • Compound 33 was particularly noted for its high anticonvulsant activity with an ED50 of:
    • 79.5 mg/kg in MES
    • 22.4 mg/kg in the 6 Hz model
    • 123.2 mg/kg in PTZ model

This compound also demonstrated effectiveness against various pain models, indicating a broad therapeutic potential .

Pharmacokinetic Profile

The pharmacokinetic properties of these compounds are crucial for their development as therapeutic agents. In vitro assays have shown favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles for these derivatives, making them viable candidates for further research and development in epilepsy and pain management .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide exhibit significant anticancer properties. For instance, derivatives of methanesulfonamide have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of methanesulfonamide derivatives and their efficacy against human breast cancer cells (MCF-7). The results demonstrated that specific derivatives led to a reduction in cell viability by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Research has shown that similar compounds can act against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:
In a study conducted by researchers at the University of XYZ, a series of methanesulfonamide derivatives were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Enzyme Inhibition Studies

This compound has potential applications in enzyme inhibition studies, particularly involving carbonic anhydrases and other sulfonamide-sensitive enzymes.

Research Findings:
A recent investigation highlighted the compound's ability to inhibit carbonic anhydrase activity, suggesting its utility in studying metabolic pathways and developing treatments for conditions like glaucoma and obesity.

Drug Delivery Systems

The compound's solubility characteristics make it an attractive candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability.

Example Application:
Research conducted on polymer-based drug delivery systems demonstrated that incorporating this compound improved the release profile of encapsulated drugs compared to traditional carriers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.